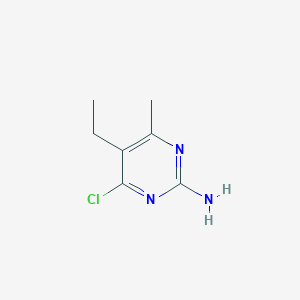

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPBCCFJYPGJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323016 | |

| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

162272-59-5 | |

| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel heterocyclic compound, 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid set of protocols to offer a strategic and logical workflow for confirming the molecular architecture of complex organic molecules. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, we present a self-validating system for unambiguous structure determination. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven methodologies, grounded in authoritative references.

Introduction: The Imperative of Structural Integrity in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule is intrinsically linked to its biological activity. In the realm of drug discovery and development, the unambiguous determination of a compound's structure is a non-negotiable prerequisite for advancing a candidate through the development pipeline. The subject of this guide, this compound, represents a polysubstituted pyrimidine, a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by this class of compounds.

The presence of various functional groups—an amino group, a chloro substituent, and alkyl chains—on the pyrimidine core necessitates a multi-faceted analytical approach to prevent misassignment and ensure absolute structural fidelity. This guide will systematically detail the strategic application of modern spectroscopic and crystallographic techniques to achieve this goal.

The Analytical Blueprint: A Synergistic Approach

Mass Spectrometry: The First Glimpse of the Molecular Formula

Mass spectrometry provides the foundational data point in structure elucidation: the mass of the molecule. This allows for the determination of the molecular formula, a critical first step in piecing together the molecular puzzle.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for aminopyrimidines due to the basicity of the amino group and ring nitrogens, which readily accept a proton to form [M+H]⁺ ions.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

Predicted Data and Interpretation

For this compound (C₇H₁₀ClN₃), the expected high-resolution mass spectral data is presented in Table 1.

| Parameter | Predicted Value | Rationale & Interpretation |

| Molecular Formula | C₇H₁₀ClN₃ | Based on the proposed structure. |

| Monoisotopic Mass | 171.0563 | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |

| [M+H]⁺ (m/z) | 172.0641 | The protonated molecular ion, expected to be the base peak in ESI+. |

| Isotopic Pattern | A characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks. | This pattern is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).[1] |

Fragmentation Analysis: Unveiling Structural Motifs

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion. The resulting fragment ions can reveal key structural motifs.

The fragmentation pattern can help to confirm the presence of the ethyl and methyl groups and the chloro substituent. For example, the loss of a methyl radical (15 Da) or an ethene neutral loss (28 Da) would be indicative of the ethyl group.[1][2]

Infrared Spectroscopy: Identifying the Functional Group Landscape

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying the characteristic vibrational frequencies, we can confirm the presence of the amino group, alkyl chains, and the pyrimidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted Data and Interpretation

Based on data from similar aminopyrimidine structures, the following characteristic IR absorption bands are expected for this compound (Table 2).[3][4][5][6]

| Wavenumber (cm⁻¹) | Vibration | Intensity | Interpretation |

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Medium-Strong | Confirms the presence of the primary amino (-NH₂) group. The presence of two bands is characteristic. |

| 3100-3000 | C-H stretch (aromatic) | Weak-Medium | Associated with the C-H bonds on the pyrimidine ring. |

| 2975-2850 | C-H stretch (aliphatic) | Medium-Strong | Arises from the C-H bonds of the ethyl and methyl groups. |

| 1650-1550 | C=N and C=C ring stretch | Strong | Characteristic vibrations of the pyrimidine ring. |

| 1620-1580 | N-H bend (scissoring) | Medium | Further confirmation of the primary amino group. |

| 1470-1430 | C-H bend (aliphatic) | Medium | Bending vibrations of the CH₂ and CH₃ groups. |

| 800-700 | C-Cl stretch | Strong | Indicates the presence of the chloro substituent. |

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the complete connectivity of the molecule.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those of the amino group.[2][7]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: Perform a series of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (typically over 2-3 bonds).

-

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum is based on the analysis of similar substituted pyrimidines. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent will deshield the protons, while the amino and alkyl groups will have an opposing effect.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 5.0 - 6.0 | Broad singlet | 2H | The chemical shift is variable and depends on concentration and solvent. The broadness is due to quadrupole broadening and exchange.[7] |

| -CH₂- (ethyl) | 2.5 - 2.8 | Quartet (q) | 2H | Coupled to the three protons of the methyl group. |

| -CH₃ (methyl on ring) | 2.2 - 2.4 | Singlet (s) | 3H | No adjacent protons to couple with. |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet (t) | 3H | Coupled to the two protons of the methylene group. |

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of the attached atoms and the hybridization.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (attached to -NH₂) | 160 - 165 | Deshielded due to attachment to two nitrogen atoms. |

| C4 (attached to -Cl) | 158 - 163 | Deshielded by the electronegative chlorine and ring nitrogen. |

| C6 (attached to -CH₃) | 155 - 160 | Deshielded by the ring nitrogens. |

| C5 (attached to -CH₂CH₃) | 115 - 125 | Shielded relative to the other ring carbons. |

| -CH₂- (ethyl) | 20 - 25 | Typical range for an aliphatic methylene carbon. |

| -CH₃ (methyl on ring) | 15 - 20 | Typical range for an aliphatic methyl carbon attached to an aromatic ring. |

| -CH₃ (ethyl) | 10 - 15 | Typical range for a terminal aliphatic methyl carbon. |

The Power of 2D NMR: Connecting the Dots

While 1D NMR provides information about the individual components, 2D NMR reveals how they are connected.[8][9][10][11]

-

COSY: A cross-peak between the quartet of the ethyl's -CH₂- and the triplet of its -CH₃ will confirm their connectivity.

-

HSQC: This experiment will directly link each proton to the carbon it is attached to, confirming the assignments made in the 1D spectra.

-

HMBC: This is crucial for establishing the overall framework. We expect to see correlations from the protons of the methyl group on the ring to C5 and C6, and from the protons of the ethyl group to C5. These long-range correlations will definitively place the substituents on the pyrimidine ring.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure in solution, single-crystal X-ray crystallography provides the unambiguous, solid-state structure of a molecule.[12][13][14][15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates.

A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice, leaving no doubt as to the structure of this compound.

Conclusion: A Robust and Validated Approach

The structure elucidation of this compound serves as a case study for a robust and self-validating analytical workflow. By strategically combining the information from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography provides the definitive answer. This integrated approach ensures the scientific integrity of the data and provides the necessary foundation for further research and development of this and other novel chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. emerypharma.com [emerypharma.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How To [chem.rochester.edu]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents. Their prevalence in biologically active molecules underscores the necessity for a comprehensive understanding of their physicochemical characteristics. This guide focuses on a specific, yet significant, member of this class: 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine (CAS No. 162272-58-4).[1] This compound, with its strategic placement of chloro, ethyl, methyl, and amine functional groups, represents a versatile building block for chemical synthesis, offering multiple reaction sites for molecular elaboration.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, providing a framework for the experimental determination of key physicochemical properties. We will delve into the causality behind experimental choices and outline self-validating protocols, ensuring that the reader is equipped not only with knowledge of this specific compound but also with the practical expertise to characterize novel pyrimidine derivatives.

Molecular Profile: this compound

A foundational step in the characterization of any molecule is the compilation of its fundamental properties. While extensive experimental data for this compound is not widely published, we can collate its known identifiers and provide context through data from closely related analogs.

| Property | Value / Information | Source |

| IUPAC Name | 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine | [1] |

| CAS Number | 162272-58-4 | [1] |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| Canonical SMILES | CCC1=C(C(=NC(=N1)Cl)N)C | |

| Melting Point | Data not available. (Analog: 2-Amino-4-chloro-6-methylpyrimidine melts at 183-186 °C) | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. (Analog: 2-Amino-4-chloro-6-methylpyrimidine is soluble in acetic acid at 50 mg/mL) | |

| pKa | Data not available (Predicted to be weakly basic due to the 2-amino group and pyrimidine nitrogens). |

Part 1: Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental characterization of this compound. The principles and protocols described are broadly applicable to other small organic molecules.

Melting Point Determination

Importance in Drug Discovery: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[2] A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[2] This parameter is critical during synthesis and purification to assess the success of crystallization and the need for further purification steps.

Experimental Protocol: Capillary Method

The capillary method is a widely adopted, straightforward technique for melting point determination.[3]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline solid is ground to a fine powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is jabbed into the powder. The sample is packed into the closed end of the tube by tapping or by dropping the tube through a long glass tube onto a hard surface. The packed sample height should be approximately 2-3 mm.[4][5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): An initial rapid heating can be performed to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[2][4]

-

Precise Determination: A fresh sample is heated at a medium rate until the temperature is about 20 °C below the approximate melting point.[4] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[4]

Caption: High-throughput workflow for determining kinetic solubility via nephelometry.

pKa Determination

Importance in Drug Discovery: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. [6]Ionization profoundly affects a compound's solubility, permeability, target binding, and metabolic stability. For this compound, the pKa of the 2-amino group and the pyrimidine ring nitrogens will dictate its charge at physiological pH (approx. 7.4), which is crucial for its pharmacokinetic and pharmacodynamic profile.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by measuring pH changes upon the addition of a titrant. [1][6][7] Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [1][7]2. Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent. A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength. [1][7]3. Titration Setup: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂. [1]4. Titration: As the compound is expected to be basic, it is first acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). [1][7]5. Titrant Addition: The protonated sample is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Recording: The pH is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve. [6] Workflow for pKa Determination by Potentiometric Titration

Caption: Step-by-step process for determining pKa values using potentiometric titration.

Part 2: Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. Together, they are the primary tool for unambiguous structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. [8]The choice of solvent is critical; the compound must be fully soluble.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak. [8]3. Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: ¹³C spectra require more scans due to the low natural abundance of the ¹³C isotope. [9]Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are applied.

Expected Spectral Features for this compound:

-

¹H NMR: Signals corresponding to the -NH₂ protons (a broad singlet), the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet).

-

¹³C NMR: Signals for each of the seven unique carbon atoms in the molecule, with chemical shifts indicative of their environment (aromatic, aliphatic, attached to heteroatoms).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Importance: FT-IR spectroscopy is used to identify the functional groups present in a molecule. [10]The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. It is a rapid and reliable method for confirming the presence of key structural motifs.

Experimental Protocol: Thin Solid Film or KBr Pellet

Methodology (Thin Film):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). [11]2. Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr). [11]3. Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate. [11]4. Place the plate in the spectrometer and acquire the spectrum.

Methodology (KBr Pellet):

-

Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. [12]2. Place the mixture in a pellet die and apply high pressure using a hydraulic press to form a transparent pellet. [12][13]3. Acquire the spectrum using the pellet. This method is often used when a compound is not soluble in a suitable volatile solvent.

Expected Spectral Features:

-

N-H stretching: Vibrations from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

-

C-H stretching: Signals from the ethyl and methyl groups, typically just below 3000 cm⁻¹.

-

C=N and C=C stretching: Vibrations from the pyrimidine ring, expected in the 1500-1650 cm⁻¹ region.

-

C-Cl stretching: Typically found in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Importance: Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique suitable for polar, thermally labile molecules like the target compound. [14] Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation. [15]2. Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. [14]4. Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Expected Spectral Features:

-

Molecular Ion Peak [M+H]⁺: The primary ion observed should correspond to the protonated molecule. For C₇H₁₀ClN₃, the expected m/z would be approximately 172.06.

-

Isotope Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed for any chlorine-containing ion. The [M+H]⁺ peak will be accompanied by an [M+2+H]⁺ peak with roughly one-third the intensity, corresponding to the ³⁷Cl isotope.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thinksrs.com [thinksrs.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

CAS Number: 162272-59-5

Authored by a Senior Application Scientist

Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. The compound discussed should be handled only by qualified individuals trained in laboratory safety procedures.

Introduction and Strategic Overview

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound—a chloro group at the 4-position, an amino group at the 2-position, and alkyl groups at the 5 and 6-positions—offers a versatile scaffold for further chemical modifications.

The chloro group at the 4-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The 2-amino group can also be functionalized or may serve as a critical hydrogen bond donor for biological target engagement. This guide provides a comprehensive overview of the known properties, a proposed synthesis protocol based on established chemical principles, and potential applications for this compound in a research and development setting.

Physicochemical and Safety Profile

While detailed experimental data for this specific compound is not extensively published, we can compile its basic properties and infer a safety profile from closely related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 162272-59-5 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₇H₁₀ClN₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 171.63 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Appearance | Solid (predicted) | |

| Solubility | Data not available |

Table 2: Hazard and Safety Information

Note: This information is based on safety data for structurally similar compounds and should be used for guidance only. A substance-specific risk assessment should always be conducted.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[3] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[4][5] |

| Skin Corrosion/Irritation | May cause skin irritation.[3] | Wash skin thoroughly after handling.[5] |

| Eye Damage/Irritation | May cause serious eye irritation.[3][5] | Wear safety glasses with side-shields or goggles.[4] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1] | Recommended storage temperature: 2-8°C, under an inert atmosphere.[1] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] | Wear a self-contained breathing apparatus.[4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis would logically start from the condensation of a β-keto nitrile with guanidine to form the 2-amino-4-hydroxypyrimidine core, followed by chlorination.

Caption: Figure 1: Proposed Synthesis of this compound

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-5-ethyl-6-methylpyrimidin-4-ol (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add 2-ethyl-3-oxopentanenitrile followed by guanidine hydrochloride.

-

Reaction Conditions: Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield the pyrimidinol precursor.

Causality Behind Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the guanidine, allowing it to act as a nucleophile in the condensation reaction with the β-keto nitrile. Refluxing provides the necessary activation energy for the cyclization to occur efficiently.

Step 2: Chlorination to Yield this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to handle evolving HCl gas.

-

Addition of Reagents: To the flask, add the dried 2-Amino-5-ethyl-6-methylpyrimidin-4-ol from the previous step. Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for 3-5 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. The pH of the aqueous solution should be adjusted to basic (pH 8-9) with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) while keeping the temperature low. The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.[6]

Causality Behind Choices: Phosphorus oxychloride is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups. The basic work-up is essential to neutralize the acidic reaction mixture and precipitate the amine product.

Applications in Drug Discovery and Development

Substituted 2-aminopyrimidines are a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs, particularly as kinase inhibitors. The core structure can effectively mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of various protein kinases.

While specific biological activities of this compound are not documented in publicly available literature, its structure makes it an ideal starting point for the development of targeted therapies.

Potential as a Kinase Inhibitor Scaffold

The chloro group at the C4 position is a synthetic handle for introducing larger, more complex side chains via nucleophilic aromatic substitution (SNAr) reactions. These side chains can be designed to occupy the hydrophobic pocket of a kinase active site, thereby conferring potency and selectivity.

Caption: Figure 2: Drug Discovery Workflow using the Pyrimidine Scaffold

Analytical and Quality Control Protocols

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.

Table 3: Recommended Analytical Methods

| Method | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the ethyl and methyl protons, as well as the amine protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the pyrimidine ring carbons and the alkyl side chains. |

| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated molecular weight (171.63 for C₇H₁₀ClN₃). |

| HPLC | Purity assessment. | A single major peak indicating high purity. |

| FT-IR | Identification of functional groups. | Characteristic stretches for N-H (amine), C=N, and C-Cl bonds. |

General Analytical Workflow

Caption: Figure 3: Analytical Workflow for Quality Control

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its structural features, particularly the reactive chloro group, position it as an important building block for the synthesis of compound libraries targeting a range of biological targets. While a comprehensive body of literature for this specific molecule is sparse, established principles of pyrimidine chemistry allow for the confident design of synthetic and analytical protocols. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine Derivatives

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a vast array of biologically active compounds.[1][2][3] Its inherent ability to engage in hydrogen bonding and π-π interactions makes it a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological targets.[1] This guide provides an in-depth exploration of the contemporary landscape of pyrimidine synthesis, moving beyond mere procedural descriptions to elucidate the underlying principles that govern modern synthetic strategies. We will dissect established methodologies, explore recent innovations in catalytic and multicomponent reactions, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the pyrimidine scaffold in their therapeutic programs.

The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The prevalence of the pyrimidine motif in FDA-approved drugs underscores its therapeutic importance.[4] From anticancer agents like 5-fluorouracil and imatinib to antiviral medications, the versatility of the pyrimidine ring is well-documented.[1][5] This significance stems from its bioisosteric relationship with other aromatic systems and its capacity to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] The ongoing exploration of pyrimidine derivatives continues to yield novel therapeutic agents for a wide spectrum of diseases, including cancer, infectious diseases, and metabolic disorders.[7][8]

Foundational Synthetic Strategies: Building the Pyrimidine Ring

The construction of the pyrimidine core has been a subject of extensive research, leading to a diverse toolbox of synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the compatibility of functional groups.

The Biginelli Reaction: A Classic One-Pot Condensation

First described in 1891, the Biginelli reaction remains a highly relevant and efficient method for the synthesis of dihydropyrimidinones.[9] This one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][9]

Causality Behind the Choice: The Biginelli reaction is favored for its operational simplicity, cost-effectiveness of starting materials, and the ability to generate molecular diversity by varying the three core components.[9] It provides a straightforward entry into a class of compounds with significant biological potential.

Experimental Protocol: Acid-Catalyzed Biginelli Condensation [2]

-

Materials:

-

Aldehyde (1.0 eq)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Urea or Thiourea (1.5 eq)

-

Catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) (catalytic amount)

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and ethanol.

-

Add the acid catalyst to the mixture.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.

-

-

Self-Validation: The formation of the product can be confirmed by standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should be sharp and consistent with literature values.

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis offers a complementary approach, involving the condensation of a 1,3-dicarbonyl compound with an amidine.[2] This method is particularly useful for accessing a different substitution pattern compared to the Biginelli reaction.

Causality Behind the Choice: The Pinner synthesis provides a regioselective route to pyrimidines and is amenable to a wide range of 1,3-dicarbonyl compounds and amidines, allowing for the synthesis of a diverse library of derivatives.

Experimental Protocol: Pinner Synthesis of Pyrimidines [2]

-

Materials:

-

1,3-Dicarbonyl compound (1.0 eq)

-

Amidine hydrochloride (1.2 eq)

-

Base (e.g., Sodium ethoxide) (to neutralize the hydrochloride)

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add the amidine hydrochloride to the sodium ethoxide solution and stir for 15-30 minutes.

-

Add the 1,3-dicarbonyl compound to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Self-Validation: The progress of the reaction and the purity of the final product can be assessed by TLC. Spectroscopic analysis (¹H NMR, ¹³C NMR) will confirm the structure of the synthesized pyrimidine.

Modern Synthetic Innovations: Enhancing Efficiency and Sustainability

While classical methods remain valuable, modern organic synthesis has driven the development of more efficient, sustainable, and versatile approaches to pyrimidine synthesis.

Multicomponent Reactions (MCRs): A Paradigm of Atom Economy

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for generating complex molecules with high atom economy and efficiency.[10][11]

Causality Behind the Choice: MCRs are highly desirable in drug discovery as they allow for the rapid generation of large libraries of structurally diverse compounds from readily available starting materials.[10] This accelerates the hit-to-lead optimization process.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[10][11] This reaction proceeds through a cascade of condensation and dehydrogenation steps, offering excellent regioselectivity and high yields.[10][11]

Catalysis-Driven Synthesis: Expanding the Synthetic Toolbox

The use of catalysts has revolutionized pyrimidine synthesis, enabling reactions under milder conditions and with greater control over selectivity.

-

Metal-Based Catalysis: Transition metals like copper, palladium, and iridium have been employed in a variety of pyrimidine syntheses.[12][13] For instance, copper-catalyzed cycloaddition reactions of alkynes with amidines or guanidines provide a powerful route to pyrimidines.[12]

-

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to metal-based systems.

-

Biocatalysis: Enzymes are increasingly being explored for their potential in stereoselective pyrimidine synthesis.

Performance Comparison of Catalysts in Pyrimidine Synthesis

| Catalyst Type | Typical Reaction | Advantages | Disadvantages |

| Metal-Based | Cross-coupling, Cycloadditions | High efficiency, Broad substrate scope | Potential for metal contamination, Cost |

| Organocatalysts | Condensation reactions | Environmentally benign, Readily available | May require higher catalyst loading |

| Biocatalysts | Asymmetric synthesis | High stereoselectivity, Mild conditions | Limited substrate scope, Stability issues |

Microwave-Assisted and Flow Chemistry: Accelerating Discovery

Microwave irradiation and flow chemistry techniques have been instrumental in accelerating reaction times and improving yields in pyrimidine synthesis.[1][2] These technologies allow for precise control over reaction parameters, leading to cleaner reactions and easier purification.

Structure-Activity Relationship (SAR) Studies: Guiding Drug Design

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[3][14][15] Systematic SAR studies are crucial for identifying the key structural features responsible for a desired pharmacological effect.[6][16] For example, in the development of kinase inhibitors, specific substitutions at the C2, C4, and C5 positions of the pyrimidine ring have been shown to be critical for achieving high potency and selectivity.[1]

Visualizing Synthetic Pathways and Logic

Understanding the flow of a synthetic process is crucial for its successful implementation and optimization.

References

- 1. ijsat.org [ijsat.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 9. mdpi.com [mdpi.com]

- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Pyrimidine synthesis [organic-chemistry.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery for Targeted Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a versatile building block for the design of potent and selective inhibitors of a wide range of therapeutic targets. This guide provides a comprehensive overview of key molecular targets for pyrimidine-based compounds, with a focus on their application in oncology, immunology, and virology. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target identification and validation, and offer insights into the rationale behind experimental design, empowering researchers to accelerate their drug discovery programs.

The Ubiquitous Role of Pyrimidines in Targeted Drug Design

The structural resemblance of the pyrimidine nucleus to the purine bases of ATP allows pyrimidine derivatives to act as competitive inhibitors for a vast array of enzymes that utilize ATP as a substrate, most notably protein kinases.[1][2] Furthermore, their role in nucleotide biosynthesis makes them ideal candidates for targeting enzymes involved in DNA and RNA synthesis, a cornerstone of anticancer and antiviral therapies.[3][4] The adaptability of the pyrimidine core allows for fine-tuning of steric and electronic properties through substitution, enabling the development of highly selective inhibitors that minimize off-target effects.[5]

Key Therapeutic Targets for Pyrimidine-Based Compounds

The therapeutic efficacy of pyrimidine-based drugs stems from their ability to modulate the activity of critical cellular enzymes. This section will explore three major classes of targets: protein kinases, enzymes of the de novo pyrimidine biosynthesis pathway, and thymidylate synthase.

Protein Kinases: The "Druggable" Kinome

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyrimidine-based compounds have proven to be a rich source of kinase inhibitors, with several approved drugs targeting this enzyme class.[7][8]

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[9] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer. Pyrimidine-based inhibitors, such as gefitinib and erlotinib, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[4][10]

EGFR Signaling Pathway

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]

- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Mechanism of Action Studies for Aminopyrimidine-Based Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the IC₅₀—A Mechanistic Approach

In modern drug discovery, characterizing a compound solely by its potency (e.g., IC₅₀) is insufficient. For the aminopyrimidine class of molecules, which frequently target the highly conserved ATP-binding pocket of protein kinases, a deep and rigorous understanding of the mechanism of action (MoA) is paramount.[1][2] This guide moves beyond simplistic endpoints to provide a strategic framework for elucidating how and why an aminopyrimidine compound exerts its biological effects. As a senior application scientist, my objective is not to provide a rigid protocol but to instill a mechanistic philosophy—a logical, tiered approach to building an unassailable MoA dossier for your candidate compound. This document is structured to guide you from initial target validation to the complex cellular consequences of target engagement, ensuring that each experimental step logically informs the next.

The Aminopyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

The 2-aminopyrimidine core is a cornerstone of modern kinase inhibitor design.[3] Its structure serves as an excellent "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[1][3] This bioisosteric relationship is the foundation of its success, leading to potent inhibitors against a wide array of serine/threonine and tyrosine kinases, including EGFR, JAKs, CDKs, and Src family kinases.[3][4]

However, this success also presents a challenge: selectivity. With over 500 kinases in the human kinome sharing a conserved ATP pocket, off-target activity is a significant risk, potentially leading to toxicity or confounding biological results.[1][5] Therefore, a robust MoA study is not just an academic exercise; it is a critical step in de-risking a compound for further development.

The Three-Tiered Framework for MoA Elucidation

A successful MoA investigation is a multi-faceted campaign. I advocate for a tiered approach, where each level of inquiry adds a layer of confidence and detail, building a comprehensive picture from the molecule to the whole-cell response.

Tier 1: Is the Target the True Target? Validation and Engagement

The foundational question is whether your compound binds to its intended target with sufficient affinity and specificity, and crucially, whether this interaction occurs within the complex milieu of a living cell.

A. Biochemical and Biophysical Confirmation (The "In-Vitro" Proof)

-

Rationale: Before moving into cells, you must confirm direct, physical interaction between the compound and purified target protein. This provides clean, quantitative data on affinity, kinetics, and thermodynamics, free from cellular complexities like membrane transport or efflux pumps.

-

Key Techniques:

-

Kinase Activity Assays (e.g., HTRF®, ADP-Glo™): These measure the enzymatic output of the kinase. They are excellent for determining potency (IC₅₀) but do not directly measure binding.

-

Surface Plasmon Resonance (SPR): Immobilize the kinase and flow the compound over it. This provides real-time kinetics, yielding association (kₐ) and dissociation (kₒff) rates, from which the equilibrium dissociation constant (Kᴅ) is calculated. A slow kₒff (long residence time) can be a highly desirable attribute for sustained target inhibition.

-

Isothermal Titration Calorimetry (ITC): This measures the heat released or absorbed during binding, providing a complete thermodynamic profile (Kᴅ, enthalpy ΔH, and entropy ΔS). This is invaluable for understanding the driving forces of the interaction.

-

B. Cellular Target Engagement (The "In-Cell" Proof)

-

Rationale: A compound that binds potently to a purified protein is of little use if it cannot reach and engage its target in a live cell. Cellular target engagement assays are a critical bridge between biochemistry and cell biology.[6] They confirm that the drug occupies the target's binding site in its native, physiological context.[7]

-

Key Techniques:

-

Cellular Thermal Shift Assay (CETSA®): This gold-standard technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8] By heating intact cells treated with your compound across a temperature gradient, you can measure the amount of soluble target protein remaining.[7][8] A shift in the melting temperature (Tₘ) provides direct evidence of target engagement.[8][9][10]

-

NanoBRET™ Target Engagement Assay: This live-cell proximity-based assay uses bioluminescence resonance energy transfer (BRET).[11][12] The target protein is expressed as a fusion with NanoLuc® luciferase (the donor), and a fluorescent tracer that binds the same active site is added (the acceptor).[11][12] When your compound enters the cell and displaces the tracer, the BRET signal decreases, allowing for quantitative measurement of intracellular affinity.[11]

-

| Assay | Principle | Key Output | Strengths | Limitations |

| CETSA® | Ligand-induced thermal stabilization | Thermal Shift (ΔTₘ), ITDRF₅₀ | Label-free; works with endogenous proteins | Lower throughput; requires specific antibody |

| NanoBRET™ | Competitive displacement of a fluorescent tracer | Intracellular IC₅₀ | High-throughput; live cells; real-time | Requires genetic modification of target |

| SPR | Change in refractive index upon binding | Kᴅ, kₐ, kₒff (Kinetics) | Real-time kinetics; high precision | Requires purified protein; immobilization can affect protein |

| ITC | Heat change upon binding | Kᴅ, ΔH, ΔS (Thermodynamics) | Label-free; solution-based | Requires large amounts of pure protein; lower throughput |

Tier 2: What are the Cellular Consequences of Target Engagement?

Once target engagement is confirmed, the next logical step is to map the downstream signaling events and ultimate cellular phenotypes. This tier connects the molecular interaction to a functional outcome.

A. Proximal Pathway Modulation

-

Rationale: For kinase inhibitors, the most immediate consequence of target engagement is a change in the phosphorylation state of the kinase itself (autophosphorylation) or its direct substrates.[13] Measuring this provides a proximal pharmacodynamic (PD) biomarker.[13][14][15]

-

Key Techniques:

-

Western Blotting: The workhorse of cell biology. Use phospho-specific antibodies to probe for changes in the phosphorylation of your target kinase or a key downstream substrate (e.g., p-STAT3 for a JAK inhibitor, p-ERK for a MEK inhibitor). This is a direct, semi-quantitative readout of pathway inhibition.[3]

-

In-Cell Westerns / ELISA: Higher-throughput, plate-based immunoassays that can quantify changes in protein phosphorylation across multiple dose points and time points.

-

B. Global and Unbiased Analysis: Phosphoproteomics

-

Rationale: While Western blotting is excellent for testing a hypothesis, it is inherently biased. Phosphoproteomics, typically using mass spectrometry, provides a global, unbiased snapshot of all phosphorylation changes in the cell upon compound treatment.[16][17][18] This powerful technique can confirm on-target effects, reveal unexpected off-target activities, and identify novel downstream signaling nodes.[16][19][20]

-

Key Insight: Comparing the phosphoproteomic signature of your compound to that of a known, selective inhibitor of the same target or to a genetic knockdown (e.g., siRNA, CRISPR) of the target provides the highest level of confidence that the observed cellular effects are indeed on-target.

C. Distal Phenotypic Outcomes

-

Rationale: The ultimate goal of inhibiting a target is to elicit a desired cellular phenotype (e.g., cancer cell death, reduced inflammation). It is crucial to correlate the dose-response of target engagement and pathway modulation with the dose-response of the phenotypic outcome.

-

Key Assays:

-

Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, CTB): Measures the overall effect on cell health and growth.

-

Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Determines if the compound is inducing programmed cell death.

-

Cell Cycle Analysis (Flow Cytometry): Reveals if the compound causes arrest at a specific phase of the cell cycle, a common MoA for CDK inhibitors.

-

Tier 3: Advanced MoA—Pre-clinical and Translational Studies

This tier focuses on validating the MoA in more complex systems and anticipating future clinical challenges.

-

Pharmacodynamic (PD) Biomarkers: A validated proximal pathway marker from Tier 2 (e.g., phosphorylation of a substrate) can be developed into a PD biomarker.[14][21][22] This allows you to measure target engagement in vivo (e.g., in tumor xenografts or surrogate tissues like PBMCs) to establish a PK/PD relationship, which is essential for selecting the right dose for clinical trials.[15][21][22]

-

Resistance Mechanism Studies: Acquired resistance is a major challenge for targeted therapies.[23] By culturing cells in the presence of your compound for extended periods, you can select for resistant clones. Analyzing these clones (e.g., via whole-exome sequencing) can identify mutations in the target kinase or upregulation of bypass pathways, providing invaluable insight into potential clinical resistance mechanisms.[23]

-

Off-Target Deconvolution: If phosphoproteomics or phenotypic screening suggests off-target activity, it must be investigated. Large-scale kinase panel screens (e.g., KinomeScan™) can quantitatively assess the binding of your compound against hundreds of purified kinases, providing a comprehensive selectivity profile.[5]

Exemplary Protocol: Cellular Thermal Shift Assay (CETSA®) by Western Blot

This protocol outlines a foundational experiment to confirm intracellular target engagement of an aminopyrimidine inhibitor.

Objective: To determine if the compound stabilizes its target protein against heat-induced denaturation in intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the aminopyrimidine compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under normal culture conditions.

-

-

Heat Challenge:

-

Harvest cells by gentle scraping or trypsinization. Wash with PBS and resuspend in PBS containing a protease/phosphatase inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C. Self-Validation: Include a "no heat" control (isothermal control) kept on ice.

-

-

Lysis and Separation of Soluble Fraction:

-

Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the soluble fraction using a standard assay (e.g., BCA).

-

Normalize all samples to the same protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using a validated primary antibody specific for the target protein. Self-Validation: A loading control (e.g., GAPDH, Tubulin) should be run on a separate blot or the same blot if the molecular weight is different, using the same lysates to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

For each treatment condition, plot the relative band intensity (normalized to the isothermal control) against the temperature.

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates target stabilization and confirms engagement.

-

Conclusion

Elucidating the mechanism of action for an aminopyrimidine inhibitor is a systematic process of building a logical, evidence-based case. By progressing through the tiers of investigation—from direct binding confirmation to cellular pathway analysis and finally to in vivo validation—researchers can generate a comprehensive data package. This rigorous approach not only satisfies scientific curiosity but is fundamental to creating a successful therapeutic. It enables informed decision-making, identifies the most promising candidates, and ultimately paves the way for effective and safe medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 13. Research Portal [scholarship.miami.edu]

- 14. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development [hayesbiomarkerconsulting.com]

- 16. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]

- 19. "Phosphoproteomics for the Discovery of Kinases as Cancer Biomarkers an" by Li-Rong Yu, Haleem J. Issaq et al. [digitalcommons.cedarville.edu]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Blueprint for In Silico Docking of Novel Pyrimidine Analogs: A Case Study with 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies, tailored for researchers, computational chemists, and drug development professionals. Using the novel compound 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine as a practical case study, we delineate a complete workflow from target selection and system preparation to protocol validation and results interpretation. The core of this guide is a self-validating protocol that establishes the credibility of the docking procedure before screening unknown ligands. We emphasize the rationale behind each experimental choice, ensuring that the reader not only understands the steps but also the scientific causality that governs them. This document is structured to serve as both a step-by-step instructional manual and a reference for best practices in structure-based drug design.

Introduction: The Strategic Role of In Silico Docking

Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of how a small molecule (ligand) might bind to a macromolecular target, typically a protein.[1][2] This computational technique evaluates the preferred orientation and conformation of a ligand within a receptor's binding site and estimates the strength of the interaction, often expressed as a binding affinity score.[3][4] By rapidly screening large virtual libraries of compounds, docking accelerates the identification of promising drug candidates, reduces experimental costs, and provides critical insights for lead optimization.[5][6]

The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[7][8] This versatility makes novel pyrimidine-based compounds, such as the subject of this guide, intriguing candidates for drug discovery programs.

Subject Molecule: this compound

The focus of our case study is this compound. As a novel or less-studied compound, it represents a common starting point in a drug discovery project where biological targets are yet to be confirmed. This guide will establish a robust framework to explore its potential interactions with a rationally selected protein target.

Objective and Workflow Overview

The objective of this guide is to present a rigorous, reproducible, and self-validating workflow for molecular docking. We will use AutoDock Vina, a widely adopted and validated open-source docking engine, for our simulations.[9] The entire process is designed to build confidence in the predictive power of the model before applying it to the novel compound.

Phase 1: System Preparation and Protocol Validation

The credibility of any docking result hinges on the meticulous preparation of the system and the validation of the chosen protocol.[10] This phase is non-negotiable for generating trustworthy data.

Rationale for Target Selection

Given that the biological target for this compound is not established, we must select a representative target based on the chemical class. Pyrimidine derivatives are well-documented inhibitors of Cyclin-Dependent Kinases (CDKs), a family of proteins crucial in cell cycle regulation and a major target in oncology. Therefore, we select CDK2 (Cyclin-Dependent Kinase 2) as our model receptor. We will use the high-resolution crystal structure of human CDK2 in complex with a known inhibitor.

Selected Target:

-

Protein: Human Cyclin-Dependent Kinase 2 (CDK2)

-

PDB ID: 1H1Q

-

Co-crystallized Ligand: Staurosporine (for validation)

Experimental Protocol: Receptor Preparation

The goal of receptor preparation is to clean the raw PDB file, correct for missing atoms, and assign appropriate parameters for the docking simulation.[11][12]

Tools: BIOVIA Discovery Studio, AutoDock Tools (MGLTools)

Methodology:

-

Obtain Structure: Download the PDB file (e.g., 1H1Q.pdb) from the RCSB Protein Data Bank.

-

Initial Cleaning: Open the structure in Discovery Studio. Remove all non-essential components, including water molecules (unless a specific water molecule is known to be critical for binding), co-solvents, and any protein chains not involved in the binding site of interest.[13] In this case, we retain Chain A of CDK2 and remove the co-crystallized ligand (Staurosporine) and all water molecules. Save this cleaned structure as 1H1Q_protein.pdb.

-

Add Hydrogens and Charges: Open 1H1Q_protein.pdb in AutoDock Tools.

-

Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This step is critical as hydrogens are essential for defining hydrogen bonds.[12]

-

Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.[14]

-

-

Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select 1H1Q_protein and save it. This will automatically save the file in the PDBQT format (1H1Q_protein.pdbqt), which contains the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.[15]

Experimental Protocol: Ligand Preparation

Both the validation ligand (Staurosporine) and our novel ligand must be prepared to assign charges, define rotatable bonds, and save them in the correct format.[16][17]

Tools: PubChem, ChemDraw/MarvinSketch, AutoDock Tools (MGLTools)

Methodology:

-

Obtain 2D Structure:

-

Novel Ligand: Draw the structure of this compound in a chemical drawing tool and save it as a MOL file.

-

Validation Ligand: Download the structure of Staurosporine from PubChem or extract it from the 1H1Q.pdb file.

-

-

Generate 3D Conformation: Convert the 2D structure to a 3D conformation and perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible structure.[12]

-

Prepare in AutoDock Tools:

-

Open the 3D structure of the ligand in AutoDock Tools.

-

Go to Ligand -> Input -> Open.

-

Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

-

Go to Ligand -> Output -> Save as PDBQT. This step automatically calculates Gasteiger charges and defines rotatable bonds, saving the file in the required ligand.pdbqt format.[16]

-

The Self-Validating System: Protocol Validation via Redocking

To trust the results for our novel compound, we must first prove that our docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand.[18] This process, known as redocking, involves docking the co-crystallized ligand (Staurosporine) back into the binding site of its own protein (CDK2).[19][20]

A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of ≤ 2.0 Ångstroms (Å) between the docked pose and the original crystallographic pose.[21][22] This confirms that the chosen parameters and scoring function are appropriate for the target system.

Phase 2: Docking Execution and Analysis

With a validated protocol, we can now proceed with docking our novel compound.

Experimental Protocol: Grid Box Generation

The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses.[9] It is crucial to center this box on the active site identified during the validation step.

Tools: AutoDock Tools (MGLTools)

Methodology:

-

Load Receptor: Open the prepared receptor (1H1Q_protein.pdbqt) in AutoDock Tools.

-

Open Grid Box: Go to Grid -> Grid Box....

-

Position the Box: A box will appear in the viewing window. Adjust the center_x, center_y, and center_z coordinates to center the box on the known binding site of Staurosporine.

-

Adjust Dimensions: Modify the size_x, size_y, and size_z dimensions to ensure the box is large enough to encompass the entire binding pocket, providing sufficient room for the ligand to move and rotate freely. A typical size is 60 x 60 x 60 Å.

-

Save Configuration: Record the center and size coordinates. These will be required for the Vina configuration file.

Experimental Protocol: Running the AutoDock Vina Simulation

AutoDock Vina is run via the command line, using a configuration file that specifies the input files and search parameters.[14][23]

Methodology:

-

Create a Configuration File: Create a text file named conf.txt with the following content, replacing the file names and coordinates as needed:

-

Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true energy minimum. A value of 8 is a standard starting point.

-

-

Execute Vina: Open a command terminal, navigate to the directory containing your files, and run the following command:

Post-Docking Analysis: From Data to Insights

The output from Vina includes the predicted binding poses and their corresponding binding affinities. The true expertise lies in correctly interpreting this data.[4][24]

Quantitative Analysis: Binding Affinity

The primary quantitative output is the binding affinity, reported in kcal/mol.[25] This value is an estimate of the binding free energy (ΔG).

-

Interpretation: More negative values indicate stronger predicted binding affinity.[21][26] A score between -7 to -9 kcal/mol suggests moderate affinity, while scores of -10 kcal/mol or lower suggest strong interactions.[26]

| Ligand | PDB ID | Validation Method | RMSD (Å) | Binding Affinity (kcal/mol) |

| Staurosporine (Co-crystallized) | 1H1Q | Redocking | 1.35 Å | -11.5 |

| This compound | N/A | Docking | N/A | -8.2 |

Table 1: Summary of validation and docking results. The RMSD of 1.35 Å is well below the 2.0 Å threshold, validating the protocol. The novel compound shows a promising predicted binding affinity.

Qualitative Analysis: Visualization of Binding Poses